molecular formula C8H14N4O2 B13504752 tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate

tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B13504752
M. Wt: 198.22 g/mol
InChI Key: GIWSGKPCEOFIGC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate: is an organic compound that features a tert-butyl ester group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent, followed by esterification. One common method involves the reaction of 1H-1,2,4-triazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products

    Oxidation: Nitro-triazole derivatives.

    Reduction: Reduced triazole compounds.

    Substitution: 5-amino-1H-1,2,4-triazole-1-acetic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various click chemistry reactions .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, making it a valuable component in drug design .

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is unique due to the position of the amino group on the triazole ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 2-(5-amino-1,2,4-triazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-6(13)4-12-7(9)10-5-11-12/h5H,4H2,1-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWSGKPCEOFIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=NC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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